N'-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and oxolane intermediates. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors, while the oxolane ring is often introduced via an epoxidation reaction. The final step involves the coupling of these intermediates with ethanediamide under controlled conditions, such as using a suitable catalyst and maintaining a specific temperature and pH .
Industrial Production Methods
In an industrial setting, the production of N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures a consistent yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, such as specific temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide include:
- N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide
- 1-benzyl-N-(oxolan-3-ylmethyl)piperidin-4-amine
Uniqueness
What sets N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-benzyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-18(20-12-15-4-2-1-3-5-15)19(24)21-13-16-6-9-22(10-7-16)17-8-11-25-14-17/h1-5,16-17H,6-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFPZOPGAAWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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